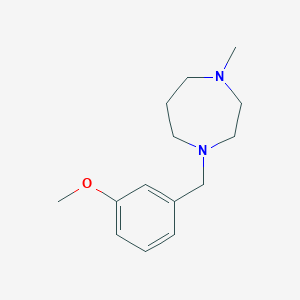
4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid often involves complex reactions that form the backbone of the molecule. For instance, the synthesis of related 4-oxo-4-(pyridin-ylamino)butanoic acids typically employs reactions that ensure the introduction of the pyridinyl group into the molecule, forming a critical part of its structure (Uguen et al., 2021). These methods often leverage microwave-assisted aldol-condensation, highlighting the significance of modern synthetic techniques in obtaining high yields and selectivity.
Molecular Structure Analysis
The molecular structure of 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid and its analogs has been extensively studied through crystallography and spectroscopy. Investigations into similar compounds reveal complex interactions such as hydrogen bonding and π-π interactions that contribute to their stability and reactivity. For example, studies on N-(aryl)-succinamic acids, which share structural similarities, indicate the presence of intricate hydrogen bonding networks leading to one-dimensional architecture (Prakash Shet M et al., 2018). Such insights are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions and Properties
The chemical reactions involving 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid or its analogs are indicative of their reactivity and potential applications. These compounds are often involved in condensation reactions, where they can act as precursors for the synthesis of more complex molecules. The oxidative condensation of benzylamines and aromatic ketones, for example, has been facilitated by related catalysts, leading to the formation of trisubstituted pyridines (Chun-ping Dong et al., 2019), showcasing the versatility of these compounds in synthetic organic chemistry.
Physical Properties Analysis
The physical properties of 4-oxo-4-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)butanoic acid, such as solubility, melting point, and crystalline structure, are essential for its application and handling. While specific data for this compound might not be readily available, analogs have been characterized by their crystalline forms, demonstrating diverse supramolecular structures influenced by hydrogen bonding and molecular interactions (S. Naveen et al., 2016). Understanding these properties is crucial for designing compounds with desired solubility and stability profiles.
Eigenschaften
IUPAC Name |
4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(6-7-15(18)19)16-10-8-13(9-11-16)12-4-2-1-3-5-12/h1-5,8H,6-7,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFDKMYONHKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)



![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5664169.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![(3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5664192.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5664227.png)


![1,1',3',5'-tetramethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664256.png)